4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine
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Overview
Description
4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine is a heterocyclic compound that features a unique combination of a cyclopropyl group and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenylcyclopropylamine with 2,2,4-trimethyl-1,3-pentanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-1,3-oxazine
- 4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-1,3-thiazine
Uniqueness
4,4,6-Trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-4h-1,3-oxazine is unique due to its specific combination of a cyclopropyl group and an oxazine ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.
Properties
CAS No. |
38709-65-8 |
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Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-(1-phenylcyclopropyl)-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C16H21NO/c1-12-11-15(2,3)17-14(18-12)16(9-10-16)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI Key |
AQPXADNWBNNEDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)C2(CC2)C3=CC=CC=C3)(C)C |
Origin of Product |
United States |
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